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molecular formula C14H14ClFN8 B8805467 5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

Cat. No. B8805467
M. Wt: 348.76 g/mol
InChI Key: PDOQBOJDRPLBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088784B2

Procedure details

A mixture of rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride (Method 1, 100 mg), 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Method 9, 200 mg) and DIPEA (0.150 ml) in n-BuOH (2.5 ml) was charged into a microwave reaction vessel. The vessel was sealed and heated in microwave reactor at 180° C. for 6 hours. The solvent was removed under reduced pressure and the residue was purified by Gilson (10-50% MeCN/H2O, 15 min) to give 5-chloro-N2-[1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine as solid (55 mg). The tile compound was obtained after chiral purification using SFC conditions (Chiralpak AD-H, 20% i-PrOH/80% CO2/0.1% Dimethylethylamine). 1H NMR (300 MHz, DMSO-d6) δ 12.03 (s, 1H) 8.83 (s, 2H) 7.88 (s, 1H) 7.44 (s, 1H) 5.93 (s, 1H) 4.92-5.29 (m, 1H) 2.20 (s, 3H) 1.49 (d, 3H); m/z 350.
Name
rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Name
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22](OC(C)C)[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:16]=[CH:15][C:14]([F:17])=[CH:13][N:12]=2)[CH3:10])=[N:6][CH:7]=1.[CH:28]1(C2NN=C(NC3C(F)=CN=C(N[C@H](C4N=CC(F)=CN=4)C)N=3)C=2)CC1.CCN(C(C)C)C(C)C>CCCCO>[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22]([CH3:28])[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:12]=[CH:13][C:14]([F:17])=[CH:15][N:16]=2)[CH3:10])=[N:6][CH:7]=1

Inputs

Step One
Name
rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Quantity
100 mg
Type
reactant
Smiles
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)OC(C)C
Name
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1F)N[C@@H](C)C1=NC=C(C=N1)F
Name
Quantity
0.15 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by Gilson (10-50% MeCN/H2O, 15 min)
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088784B2

Procedure details

A mixture of rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride (Method 1, 100 mg), 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (Method 9, 200 mg) and DIPEA (0.150 ml) in n-BuOH (2.5 ml) was charged into a microwave reaction vessel. The vessel was sealed and heated in microwave reactor at 180° C. for 6 hours. The solvent was removed under reduced pressure and the residue was purified by Gilson (10-50% MeCN/H2O, 15 min) to give 5-chloro-N2-[1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine as solid (55 mg). The tile compound was obtained after chiral purification using SFC conditions (Chiralpak AD-H, 20% i-PrOH/80% CO2/0.1% Dimethylethylamine). 1H NMR (300 MHz, DMSO-d6) δ 12.03 (s, 1H) 8.83 (s, 2H) 7.88 (s, 1H) 7.44 (s, 1H) 5.93 (s, 1H) 4.92-5.29 (m, 1H) 2.20 (s, 3H) 1.49 (d, 3H); m/z 350.
Name
rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Name
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22](OC(C)C)[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:16]=[CH:15][C:14]([F:17])=[CH:13][N:12]=2)[CH3:10])=[N:6][CH:7]=1.[CH:28]1(C2NN=C(NC3C(F)=CN=C(N[C@H](C4N=CC(F)=CN=4)C)N=3)C=2)CC1.CCN(C(C)C)C(C)C>CCCCO>[Cl:1][C:2]1[C:3]([NH:18][C:19]2[CH:23]=[C:22]([CH3:28])[NH:21][N:20]=2)=[N:4][C:5]([NH:8][CH:9]([C:11]2[N:12]=[CH:13][C:14]([F:17])=[CH:15][N:16]=2)[CH3:10])=[N:6][CH:7]=1

Inputs

Step One
Name
rac-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Quantity
100 mg
Type
reactant
Smiles
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)OC(C)C
Name
2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1F)N[C@@H](C)C1=NC=C(C=N1)F
Name
Quantity
0.15 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by Gilson (10-50% MeCN/H2O, 15 min)
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)NC(C)C1=NC=C(C=N1)F)NC1=NNC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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